1-{1-Azabicyclo[2.2.2]octan-3-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride
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Overview
Description
1-{1-Azabicyclo[2.2.2]octan-3-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique bicyclic structure, which includes a quinuclidine moiety fused to a tetrahydropyrimidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-Azabicyclo[2.2.2]octan-3-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride typically involves multiple steps. One common method starts with the preparation of the quinuclidine moiety, followed by its fusion with a pyrimidine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed reactions and specific organic solvents like dichloromethane can be crucial .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common. Additionally, purification steps like crystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-{1-Azabicyclo[2.2.2]octan-3-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the compound or alter its reactivity.
Substitution: Common in modifying the quinuclidine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic reagents such as amines or halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like alkyl or aryl groups .
Scientific Research Applications
1-{1-Azabicyclo[2.2.2]octan-3-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its unique structure.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-Azabicyclo[2.2.2]octan-3-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. The quinuclidine moiety can bind to receptors or enzymes, altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: Another bicyclic compound with a similar quinuclidine structure but different functional groups.
2-Azabicyclo[3.2.1]octane: A related bicyclic system with potential in drug discovery and synthetic chemistry.
Uniqueness
1-{1-Azabicyclo[2.2.2]octan-3-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride stands out due to its combination of the quinuclidine and tetrahydropyrimidine rings, offering unique reactivity and binding properties. This makes it particularly valuable in applications requiring specific molecular interactions .
Properties
IUPAC Name |
1-(1-azabicyclo[2.2.2]octan-3-yl)pyrimidine-2,4-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.ClH/c15-10-3-6-14(11(16)12-10)9-7-13-4-1-8(9)2-5-13;/h3,6,8-9H,1-2,4-5,7H2,(H,12,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMUKHNCLNQBJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N3C=CC(=O)NC3=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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